Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound belonging to the oxadiazole family, characterized by its unique structure and diverse applications in medicinal chemistry and materials science. This compound features a nitrophenyl group, which contributes to its biological activity and potential as a pharmacophore. The oxadiazole ring system is known for its electronic properties, making it valuable in various chemical applications.
Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate is classified as:
The synthesis of Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the following steps:
The molecular structure of Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate can be represented as follows:
This indicates that the compound consists of:
The compound's molecular weight is approximately 262.23 g/mol. The presence of both nitro and carboxylate groups influences its reactivity and interactions with biological targets.
Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo several chemical reactions:
The mechanism of action for Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate varies depending on its application:
Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate has several notable applications:
The journey of 1,2,4-oxadiazoles in drug discovery began in 1884 with their first synthesis by Tiemann and Krüger, initially classified as "furo[ab]diazoles" [2] [3]. However, significant medicinal interest emerged 80 years later when photochemical rearrangements revealed their synthetic utility. The 1960s marked a pivotal milestone with the approval of oxolamine—the first 1,2,4-oxadiazole-containing drug—as a cough suppressant [2]. Subsequent decades witnessed the expansion of this scaffold into diverse therapeutic areas, including vasodilators (butalamine), anxiolytics (fasiplon), antivirals (pleconaril), and muscular dystrophy treatments (ataluren) [2] [9]. The discovery of phidianidines A and B in 2011—naturally occurring 1,2,4-oxadiazoles from the sea slug Phidiana militaris—further validated their biological relevance, exhibiting cytotoxic activity and receptor agonism [2] [4]. This historical progression underscores the scaffold’s transition from a synthetic curiosity to a privileged structure in modern drug design.
Table 1: Milestone 1,2,4-Oxadiazole Drugs
Drug Name | Therapeutic Area | Key Structural Feature | Approval/Discovery Era |
---|---|---|---|
Oxolamine | Antitussive | 3-Aryl-1,2,4-oxadiazole | 1960s |
Pleconaril | Antiviral | 3-(3-Methylisoxazolyl) substitution | 2000s |
Ataluren | Muscular Dystrophy | 3-(4-Fluorophenyl) substitution | 2010s |
Phidianidine A/B | Cytotoxic/Natural Product | Indole-oxadiazole hybrid | 2011 (Isolated) |
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester and amide functionalities, addressing metabolic instability while preserving spatial geometry for target binding [4] [7]. Key advantages include:
Computational studies reveal asymmetric electronic effects: C5 substitutions exert stronger electron-withdrawing influence than C3, enabling precise modulation of attached pharmacophores [3]. This flexibility underpins the scaffold’s utility across >15 target classes, including kinases, GPCRs, and epigenetic enzymes [1] [6].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazoles vs. Carbonyl Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Biological Impact |
---|---|---|---|
Metabolic Stability | Low (Hydrolysis) | High | Enhanced oral bioavailability |
Hydrogen Bond Capacity | 1–2 Acceptors | 2–3 Acceptors | Improved target affinity |
Aromaticity | Non-aromatic | Weakly aromatic | π-Stacking interactions |
Dipole Moment | ~1.5–1.8 D | ~2.5–3.0 D | Altered binding orientation |
The introduction of nitrophenyl groups at C3 of the 1,2,4-oxadiazole ring significantly enhances bioactivity, with the meta-nitro (3-nitrophenyl) configuration offering distinct advantages:
Structure-activity relationship (SAR) analyses reveal that meta-substitution optimizes steric and electronic balance. Ortho-nitro derivatives suffer steric hindrance, while para-nitro analogues exhibit reduced cellular uptake due to excessive polarity [6] [8]. Hybridization strategies—such as conjugating 3-nitrophenyl-oxadiazoles with 5-fluorouracil (e.g., compound 7d)—synergistically inhibit DNA synthesis enzymes, showing 3–5-fold greater potency than 5-FU alone [8].
Table 3: Bioactivity of Nitrophenyl-1,2,4-Oxadiazole Derivatives
Substituent Position | Biological Activity | Potency (IC₅₀/EC₅₀) | Target/Mechanism |
---|---|---|---|
3-Nitrophenyl | Antiproliferative (MCF-7) | 0.84 μM | Thymidylate synthase inhibition |
3-Nitrophenyl | Antileishmanial (L. infantum) | 1.2 μM | Mitochondrial depolarization |
4-Nitrophenyl | Antibacterial (S. aureus) | 5.7 μM | DNA gyrase ATPase inhibition |
2-Nitrophenyl | Anticancer (DU-145) | >10 μM | Steric hindrance limiting binding |
Concluding Remarks
Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate exemplifies the strategic integration of electronic modulation (via meta-NO₂), bioisosteric replacement (via oxadiazole), and hybrid pharmacophore design. Ongoing research focuses on optimizing its pharmacokinetic profile via prodrug strategies and co-crystallization studies to map precise target interactions.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8